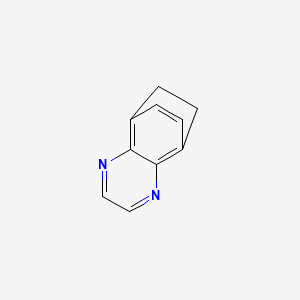![molecular formula C10H8N2 B11919664 3H-Imidazo[1,5-a]indole CAS No. 23136-62-1](/img/structure/B11919664.png)
3H-Imidazo[1,5-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[1,5-a]indole is a heterocyclic compound that features a fused ring system combining an imidazole ring with an indole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[1,5-a]indole typically involves the cyclization of indole derivatives with imidazole precursors. One common method includes the reaction of indole-2-carboxylic acid with carbonyldiimidazole under microwave conditions, resulting in the formation of imidazo[1,5-a]indoles . Another approach involves the use of pyrrole-2-carbaldehyde and 4-halogenated acetoacetic esters in the presence of a weak base, leading to the formation of hydroxy-substituted indolizines .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of transition metal catalysts and microwave-assisted synthesis are common in industrial settings to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[1,5-a]indole undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Copper catalysts and oxygen.
Substitution: Weak bases and halogenated acetoacetic esters.
Major Products:
Oxidation: Imidazo[1,5-a]indole-9-ones.
Substitution: Hydroxy-substituted indolizines.
Scientific Research Applications
3H-Imidazo[1,5-a]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Imidazo[1,5-a]indole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar fused ring system but with a pyridine ring instead of an indole ring.
Indolizine: Another fused ring system with an indole and a pyrrole ring.
Uniqueness: 3H-Imidazo[1,5-a]indole is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research .
Properties
CAS No. |
23136-62-1 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1H-imidazo[1,5-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-10-8(3-1)5-9-6-11-7-12(9)10/h1-6H,7H2 |
InChI Key |
BSZGFXNZRDBQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC3=CC=CC=C3N21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


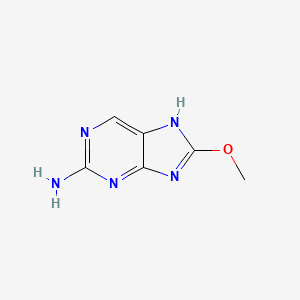
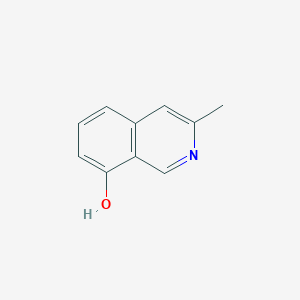
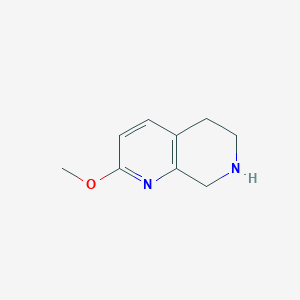

![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)
![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
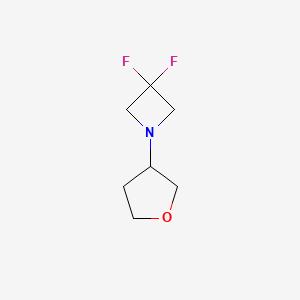

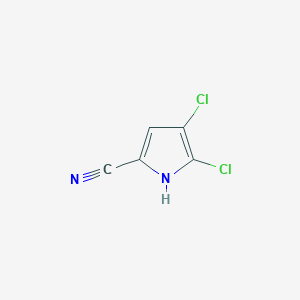
![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)
